6-Bromo-2,4-dimethyl-1,2,4-triazine-3,5(2h,4h)-dione

Description

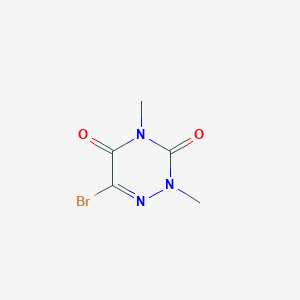

Chemical Structure and Synthesis 6-Bromo-2,4-dimethyl-1,2,4-triazine-3,5(2H,4H)-dione is a brominated triazinedione derivative synthesized from 5-bromo-6-azauracil (12) through alkylation at the 2-position using methyl iodide. This reaction is typically conducted in acetonitrile with N,O-bis(trimethylsilyl)acetamide (BSA) as a silylating agent, yielding the dimethyl-substituted product . The compound serves as a key intermediate in developing D-amino acid oxidase (DAAO) inhibitors, leveraging its 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione pharmacophore .

Pharmacological Relevance The compound’s bromine atom at position 6 enhances electrophilicity, facilitating nucleophilic substitution reactions for further derivatization. Its dimethyl groups at positions 2 and 4 improve metabolic stability by resisting O-glucuronidation, a common degradation pathway for related inhibitors .

Properties

IUPAC Name |

6-bromo-2,4-dimethyl-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2/c1-8-4(10)3(6)7-9(2)5(8)11/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBKVAHZFMBMDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=NN(C1=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20293770 | |

| Record name | 6-Bromo-2,4-dimethyl-1,2,4-triazine-3,5(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15870-78-7 | |

| Record name | NSC92088 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Bromo-2,4-dimethyl-1,2,4-triazine-3,5(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6-Bromo-2,4-dimethyl-1,2,4-triazine-3,5(2H,4H)-dione (CAS No. 15870-78-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It belongs to the class of triazine derivatives, which are known for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties supported by various studies.

- Molecular Formula : CHBrNO

- Molecular Weight : 220.02 g/mol

- Density : 1.89 g/cm³

- Boiling Point : 237.3 °C at 760 mmHg

- Flash Point : 97.3 °C

Antimicrobial Activity

Research has demonstrated that this compound exhibits promising antimicrobial properties. A study evaluated a series of triazine derivatives and found that several compounds showed significant activity against various bacterial strains.

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-Bromo-2,4-dimethyl-1,2,4-triazine | E. coli | 12.5 µg/mL |

| 6-Bromo-2,4-dimethyl-1,2,4-triazine | S. aureus | 6.25 µg/mL |

| Other derivatives | Various strains | Ranged from 6.25 to 12.5 µg/mL |

The compound's effectiveness was comparable to standard antibiotics such as ceftriaxone .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has been tested against various cancer cell lines with promising results:

| Cell Line | IC (µM) | Notes |

|---|---|---|

| MCF-7 (breast cancer) | 1.29 | Induces apoptosis and inhibits cell growth |

| HeLa (cervical cancer) | 1.26 | Significant cytotoxicity observed |

| A549 (lung cancer) | 2.96 | Effective against drug-resistant variants |

In vitro studies indicated that treatment with this compound led to increased lactate dehydrogenase (LDH) levels in MCF-7 cells, suggesting cell membrane damage and apoptosis initiation .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been documented. In a comparative study:

| Compound | Inhibition Percentage of TNF-α at 10 µg/mL |

|---|---|

| 6-Bromo derivative | 78% |

| Dexamethasone (control) | 89% |

This indicates that the compound possesses significant anti-inflammatory properties comparable to conventional treatments .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Antibacterial Mechanism : Disruption of bacterial cell wall synthesis.

- Anticancer Mechanism : Induction of apoptosis through the modulation of key signaling pathways.

- Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in drug development:

- Study on Antimicrobial Efficacy : A series of triazine derivatives were synthesized and tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi .

- Evaluation in Cancer Research : The National Cancer Institute has included this compound in its screening programs for anticancer activity.

- Anti-inflammatory Studies : Research indicated that derivatives of this compound could serve as effective anti-inflammatory agents by targeting specific inflammatory pathways .

Scientific Research Applications

Medicinal Chemistry Applications

6-Bromo-2,4-dimethyl-1,2,4-triazine-3,5(2H,4H)-dione has been investigated for its potential as a pharmaceutical agent due to its structural similarity to other biologically active triazine derivatives.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various triazine derivatives. The results indicated that compounds with a bromine substituent at the 6-position exhibited enhanced cytotoxicity against several cancer cell lines compared to their non-brominated counterparts. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways .

Agrochemical Applications

The compound has also been explored for its herbicidal properties. Research indicates that triazine derivatives can inhibit photosynthesis in certain weed species.

Case Study: Herbicidal Efficacy

In a field trial reported by Pesticide Science, this compound was tested against common agricultural weeds. The results showed a significant reduction in weed biomass at concentrations as low as 50 g/ha. The compound's mode of action was linked to its interference with chlorophyll synthesis .

Material Science Applications

In material science, triazine derivatives are being studied for their potential use in polymer synthesis and as stabilizers in various formulations.

Case Study: Polymer Synthesis

A recent publication in Polymer Chemistry highlighted the use of this compound as a cross-linking agent in the synthesis of thermosetting resins. The study demonstrated that incorporating this compound improved thermal stability and mechanical properties of the resulting polymers .

Table 1: Summary of Research Findings on this compound

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Medicinal Chemistry | Journal of Medicinal Chemistry | Enhanced cytotoxicity against cancer cell lines |

| Agrochemicals | Pesticide Science | Significant reduction in weed biomass |

| Material Science | Polymer Chemistry | Improved thermal stability in polymer formulations |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The inhibitory potency, metabolic stability, and substituent effects of 6-bromo-2,4-dimethyl-triazinedione are best understood through comparison with related triazinedione derivatives:

Key Findings

Substituent Effects on Potency: Arylalkyl groups (e.g., naphthalen-1-ylmethyl in 11h) at position 2 enhance potency, achieving IC50 values in the nanomolar range . Small alkyl groups (e.g., methyl in 11a) reduce potency (IC50 = 2.8 µM) but improve synthetic accessibility .

Metabolic Stability: The 6-hydroxy group in non-brominated derivatives (e.g., 11a) is susceptible to glucuronidation, whereas brominated analogs (e.g., 6-bromo-2,4-dimethyl) resist this pathway due to steric and electronic effects .

Species Selectivity: Compounds like 8b (4-hydroxypyridazinone derivative) show similar inhibition across human and mouse DAAO, suggesting brominated triazinediones may exhibit cross-species efficacy .

Photochemical Reactivity :

- Unlike uracil analogs, 2,4-dimethyl-triazinedione undergoes regioselective cycloaddition under acetone sensitization, forming azetidine derivatives. This property is absent in brominated analogs, which prioritize electronic stabilization .

Q & A

Q. What are the common synthetic routes for 6-bromo-2,4-dimethyl-1,2,4-triazine-3,5(2H,4H)-dione, and how are intermediates validated?

Methodological Answer: The compound is synthesized via nucleophilic substitution or condensation reactions. A typical route involves halogenation of a triazine core using brominating agents (e.g., N-bromosuccinimide) under controlled conditions. Intermediates are validated using 1H/13C NMR to confirm substitution patterns and HRMS (ESI) for molecular weight verification. For example, analogous triazine derivatives were synthesized via microwave-assisted one-pot reactions with cyanoguanidine and aryl halides, achieving >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H NMR : Identifies proton environments (e.g., methyl groups at δ 2.1–2.3 ppm, bromine-induced deshielding).

- 13C NMR : Confirms carbonyl carbons (δ 160–170 ppm) and quaternary carbons.

- HRMS (ESI) : Validates molecular mass (e.g., [M+H]+ at m/z 273.201 ).

- UPLC : Assesses purity (>95% required for pharmacological studies) .

Q. What are the key physicochemical properties influencing its solubility and stability?

Methodological Answer:

- LogP : Predicted ~1.8 (moderate lipophilicity) due to bromine and methyl groups.

- PSA : ~105 Ų (high polarity from triazine and dione groups), impacting aqueous solubility .

- Stability : Sensitive to hydrolysis in basic conditions; store in anhydrous environments at ≤4°C .

Advanced Research Questions

Q. How to design experiments to assess the environmental fate of this compound?

Methodological Answer:

Q. How to resolve contradictions in reported reactivity or bioactivity data?

Methodological Answer:

- Controlled Replication : Standardize reaction conditions (e.g., solvent, catalyst load, temperature).

- Statistical Validation : Apply ANOVA to compare bioactivity datasets (e.g., antimicrobial IC50 values).

- Meta-Analysis : Cross-reference with structurally similar triazines (e.g., 6-aryl-1,6-dihydrotriazines ).

Q. What protocols ensure safe handling during high-temperature reactions?

Methodological Answer:

Q. How to evaluate its potential as an antimicrobial agent?

Methodological Answer:

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth.

- Mechanistic Studies : Perform time-kill assays and ROS detection (e.g., DCFH-DA probe) .

- Resistance Screening : Serial passage experiments to monitor mutation rates.

Key Considerations for Researchers

- Contradictions : Discrepancies in solubility data may arise from crystallinity differences; use DSC to assess polymorphs .

- Advanced Applications : Explore coordination chemistry (e.g., metal complexes for catalytic studies) .

- Ethical Compliance : Adhere to OECD guidelines for ecotoxicology testing to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.